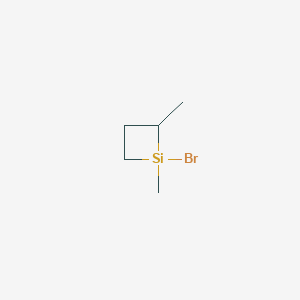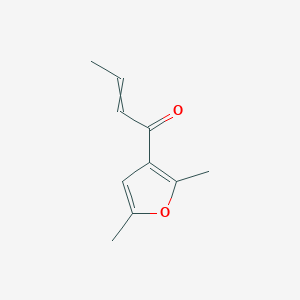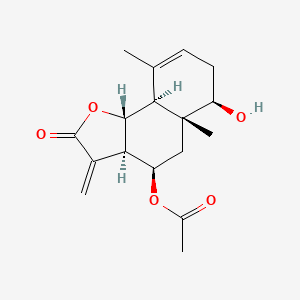
6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolizinium family, which is characterized by a fused ring system containing nitrogen
Preparation Methods
The synthesis of 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinolizinium core into a more saturated system.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through various pathways. The presence of methoxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules. This can lead to changes in the structure and function of these macromolecules, resulting in various biological effects .
Comparison with Similar Compounds
Compared to other quinolizinium compounds, 6H-Dibenzo(a,g)quinolizinium, 5,8,13,13a-tetrahydro-7-methyl-2,3,10,11-tetramethoxy-, iodide, (±)- is unique due to its specific substitution pattern. Similar compounds include:
- Dibenzo(a,g)quinolizinium derivatives with different substituents.
- Other nitrogen-containing fused ring systems. The unique combination of methoxy and methyl groups in this compound provides distinct chemical and biological properties .
Properties
CAS No. |
120052-37-1 |
|---|---|
Molecular Formula |
C22H28INO4 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C22H28NO4.HI/c1-23-7-6-14-9-19(24-2)22(27-5)12-17(14)18(23)8-15-10-20(25-3)21(26-4)11-16(15)13-23;/h9-12,18H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VLJWWKNAKCCFQO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)OC)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)



![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
